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Compound of Interest

Compound Name: 7-Methoxyindoline-2,3-dione

Cat. No.: B187970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
Methoxyindoline-2,3-dione (also known as 7-Methoxyisatin). Due to the limited availability of

directly published experimental spectra, this document combines known factual data, such as

molecular weight and exact mass, with predicted spectroscopic values based on the analysis of

closely related compounds and established principles of spectroscopic interpretation. Detailed

experimental protocols for acquiring such data are also provided.

Chemical Information
Property Value

Chemical Name 7-Methoxyindoline-2,3-dione

Synonym 7-Methoxyisatin

CAS Number 84575-27-9

Molecular Formula C₉H₇NO₃[1]

Molecular Weight 177.16 g/mol

Exact Mass 177.042593085 Da
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The following tables summarize the expected spectroscopic data for 7-Methoxyindoline-2,3-
dione. It is important to note that the NMR and IR data are predicted and should be confirmed

by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.5 - 10.5 br s 1H N-H

~7.2 - 7.4 t 1H Ar-H (H5)

~6.8 - 7.0 d 1H Ar-H (H4 or H6)

~6.7 - 6.9 d 1H Ar-H (H4 or H6)

~3.9 - 4.1 s 3H -OCH₃

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~183 - 185 C=O (C3)

~158 - 160 C=O (C2)

~150 - 152 Ar-C (C7a)

~148 - 150 Ar-C (C7)

~138 - 140 Ar-CH (C5)

~118 - 120 Ar-C (C3a)

~115 - 117 Ar-CH (C4 or C6)

~110 - 112 Ar-CH (C4 or C6)

~56 - 58 -OCH₃
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Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3200 - 3400 Medium, Broad N-H Stretch

~3100 - 3000 Weak Aromatic C-H Stretch

~2950 - 2850 Weak Aliphatic C-H Stretch (-OCH₃)

~1740 - 1760 Strong C=O Stretch (Amide, C2)

~1720 - 1740 Strong C=O Stretch (Ketone, C3)

~1600 - 1620 Medium C=C Stretch (Aromatic)

~1450 - 1500 Medium C=C Stretch (Aromatic)

~1250 - 1300 Strong C-O Stretch (Aryl Ether)

~1000 - 1100 Medium C-O Stretch (Aryl Ether)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Parameter Value

Ionization Mode Electrospray Ionization (ESI)

[M+H]⁺ (Calculated) 178.04987

[M+Na]⁺ (Calculated) 200.03181

[M-H]⁻ (Calculated) 176.03531

Monoisotopic Mass 177.04259 Da[1]
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The following are generalized protocols for obtaining the spectroscopic data for 7-
Methoxyindoline-2,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 7-Methoxyindoline-2,3-dione in approximately

0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR

tube.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.

Reference the spectrum to the solvent peak.

Data Processing: Process the raw data using appropriate NMR software to perform Fourier

transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (ATR Method):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
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Place a small amount of the solid 7-Methoxyindoline-2,3-dione sample directly onto the

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Acquisition:

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.

Collect a background spectrum of the empty ATR crystal prior to sample analysis and

subtract it from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of 7-Methoxyindoline-2,3-dione (e.g., 1

mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI)

source.

Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in both positive and negative ion modes.

For high-resolution mass spectrometry (HRMS), use an Orbitrap or Time-of-Flight (TOF)

mass analyzer to obtain the exact mass.

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ions (e.g., [M+H]⁺,

[M+Na]⁺, [M-H]⁻) and compare the experimental exact mass with the calculated value to

confirm the elemental composition.
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Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 7-Methoxyindoline-2,3-dione.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Elucidation

Synthesis of
7-Methoxyindoline-2,3-dione

Purification
(e.g., Recrystallization, Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Data Analysis IR Data Analysis MS Data Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

7-Methoxyindoline-2,3-dione.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b187970?utm_src=pdf-body
https://www.benchchem.com/product/b187970?utm_src=pdf-body-img
https://www.benchchem.com/product/b187970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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